Norcholanic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(3R)-3-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O2/c1-15(14-21(24)25)18-9-10-19-17-8-7-16-6-4-5-12-22(16,2)20(17)11-13-23(18,19)3/h15-20H,4-14H2,1-3H3,(H,24,25)/t15-,16+,17+,18-,19+,20+,22+,23-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNDDRXNWYMVMIX-RDIILWCNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCCC4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60878646 | |
| Record name | Norcholanic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60878646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
511-18-2 | |
| Record name | (5β)-24-Norcholan-23-oic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=511-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norcholanic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Norcholanic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60878646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 24-nor-5β-cholan-23-oic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.388 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | NORCHOLANIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S794U3XDGZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Nomenclature and Stereochemical Considerations of Norcholanic Acid
Systematic IUPAC Naming Conventions and Common Aliases for Norcholanic Acid
The systematic naming of this compound follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). The IUPAC nomenclature for carboxylic acids dictates the use of the suffix "-oic acid" siyavula.comlibretexts.org.
The systematic IUPAC name for this compound is (3R)-3-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanoic acid nih.gov. Another accepted IUPAC designation is (5β)-24-Norcholan-23-oic acid drugfuture.comdrugfuture.com.
This compound is also known by numerous common aliases and identifiers, reflecting its historical discovery and usage in chemical literature:
| Common Name/Alias | Identifier Type | Source |
| This compound | Synonym | PubChem, ChemIDplus, ECHA, FDA GSRS nih.govdrugfuture.comncats.ioamericanchemicalsuppliers.com |
| 511-18-2 | CAS Registry Number | PubChem, ChemIDplus nih.govdrugfuture.com |
| 24-Nor-5beta-cholan-23-oic acid | Synonym | PubChem nih.govdrugfuture.com |
| S794U3XDGZ | UNII | FDA Global Substance Registration System (GSRS) nih.govdrugfuture.com |
| 208-125-4 | EC Number | European Chemicals Agency (ECHA) nih.gov |
| Beta-methylandrostane-17.beta.-propionic acid | Synonym | PubChem nih.gov |
Core Steroid Skeleton and Structural Variants of the Norcholane Framework
This compound is built upon the norcholane steroid skeleton. The fundamental steroid structure consists of a characteristic arrangement of 17 carbon atoms organized into four fused rings: three six-membered cyclohexane (B81311) rings (A, B, and C rings) and one five-membered cyclopentane (B165970) ring (D ring) acs.org. The term "cholane" refers to the saturated tetracyclic steroid nucleus derived from cholesterol, while the prefix "nor-" indicates a reduction in the number of carbon atoms compared to the parent structure, typically by the removal of a methyl group, most commonly at the C-24 position mdpi.comresearchgate.net. The designation "5β" often denotes a cis fusion between the A and B rings of the steroid nucleus drugfuture.commdpi.commdpi.com.
Structural variations within the norcholane framework, and indeed across all steroids, arise from modifications in the A, B, C, and D rings, as well as the side chain. These modifications can include the type and position of functional groups, alterations in ring fusions, and variations in the alkyl side chain mdpi.comresearchgate.netnih.gov. For instance, natural brassinosteroids (BRs), which share structural similarities, are classified based on their C-24 alkyl substitution (C27, C28, C29) and often possess a crucial vicinal 22R, 23R diol functionality in their side chains, which is vital for their biological activity mdpi.com. Synthetic analogs, such as those based on the 24-norcholane type, are often created with modifications to the side chain to explore structure-activity relationships mdpi.comresearchgate.netnih.gov.
Stereochemical Aspects and Chiral Centers in this compound and its Derivatives
Steroids are characterized by a high degree of stereochemical complexity, with numerous chiral centers dictating their three-dimensional arrangement in space fiu.eduutexas.eduwikipedia.org. This compound is no exception, possessing multiple stereogenic centers within its fused ring system and side chain. The IUPAC name itself explicitly defines the absolute configuration at several of these centers, such as the (3R) configuration and the specific stereochemistry within the tetracyclic core (e.g., 5S, 8R, 9S, 10S, 13R, 14S, 17R) nih.gov.
A chiral center, or stereocenter, is typically a tetrahedral carbon atom bonded to four different groups fiu.eduwikipedia.org. The presence of multiple stereocenters means that this compound can exist as various stereoisomers, including enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images) fiu.eduutexas.eduwikipedia.orgmlsu.ac.in. The specific stereochemistry at each center is critical, as even minor changes can significantly alter the physical properties and biological activity of a steroid molecule acs.orgmdpi.commlsu.ac.in.
Research into norcholane-type steroids often involves the synthesis of derivatives where stereochemical outcomes are carefully controlled or analyzed. For example, synthetic pathways may lead to mixtures of diastereomers, such as epimers at the C-22 position, which can require specific separation techniques mdpi.commdpi.comnih.gov. The precise spatial orientation of substituents and the configuration of the ring fusions (e.g., the cis or trans nature of the A/B ring junction) are fundamental aspects of this compound's stereochemistry.
Data Tables
Table 1: Nomenclature and Identifiers for this compound
| Name/Identifier | Type | Reference(s) |
| This compound | Common Name/Synonym | nih.govdrugfuture.comdrugfuture.comncats.io |
| (3R)-3-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanoic acid | Systematic IUPAC Name | nih.gov |
| (5β)-24-Norcholan-23-oic acid | Systematic IUPAC Name | drugfuture.comdrugfuture.com |
| 511-18-2 | CAS Registry Number | nih.govdrugfuture.com |
| S794U3XDGZ | UNII (Unique Ingredient Identifier) | nih.govdrugfuture.com |
| 208-125-4 | EC Number | nih.gov |
| DTXSID60878646 | DSSTox Substance ID | nih.gov |
Synthetic Methodologies for Norcholanic Acid and Its Analogues
Total Chemical Synthesis Strategies for the Norcholane Skeleton
While semi-synthesis from natural precursors is more common, total synthesis offers a versatile route to novel analogues with designed structural modifications. These strategies involve the meticulous, stepwise construction of the tetracyclic norcholane framework.
Multi-Step Approaches to Norcholanic Acid
The complete synthesis of complex norcholane structures, such as brassinosteroid analogues, exemplifies multi-step approaches. These routes begin with simpler, often non-steroidal starting materials and progressively build the characteristic four-ring system and its stereochemistry. For instance, the synthesis of 24-nor-5α-cholane type brassinosteroid analogues has been achieved from hyodeoxycholic acid, which serves as a chiral template for the construction of the side chain and subsequent modifications. mdpi.com The process involves a sequence of reactions including oxidations, reductions, and the stereocontrolled introduction of functional groups to assemble the final, complex molecule. mdpi.comnih.gov
Stereoselective and Regioselective Synthesis of Key Intermediates
Achieving the correct stereochemistry is paramount in steroid synthesis. The biological activity of norcholane analogues is often dependent on the specific configuration of substituents, particularly on the side chain. mdpi.com Key strategies focus on the stereoselective and regioselective formation of intermediates.
| Method | Reagents | S/R Ratio | Yield | Reference |
| Upjohn Dihydroxylation | OsO₄ (catalytic), NMO | 1.0 : 0.24 | - | mdpi.com |
| Sharpless Asymmetric Dihydroxylation | AD-mix-β | 1.0 : 0.90 | 95% | mdpi.com |
| Epoxidation/Ring-Opening | m-CPBA then acid | - | - | mdpi.com |
This table summarizes and compares different dihydroxylation methods used in the stereoselective synthesis of key 22,23-diol intermediates for norcholane analogues.
The Sharpless asymmetric dihydroxylation, for example, provides high yields but with lower selectivity compared to the Upjohn method in certain substrates. mdpi.com Such stereoselective transformations are crucial for producing specific isomers required for biological evaluation and further derivatization.
Semi-Synthetic Transformations from Precursor Steroids and Bile Acids
The most practical and widely used approach for producing this compound and its derivatives is the chemical modification of readily available natural C24 bile acids and other steroids. nih.gov These methods leverage the existing and correctly configured steroid nucleus, focusing on modifications to the side chain and the ring system.
Side Chain Modification Strategies (e.g., One-Carbon Degradation)
A key transformation in converting C24 bile acids to C23 norcholanic acids is the shortening of the side chain by one carbon atom. An efficient one-carbon degradation procedure provides a more rapid alternative to the classical Barbier-Wieland degradation. nih.gov
This method involves a three-step sequence:
Formylation: The hydroxyl groups on the steroid nucleus of the starting bile acid are protected as formyl esters.
Beckmann Rearrangement: The formylated bile acid is treated with sodium nitrite (B80452) in a mixture of trifluoroacetic anhydride (B1165640) and trifluoroacetic acid. This induces a "second order" Beckmann rearrangement, converting the C24 carboxylic acid to a 24-nor-23-nitrile. nih.gov
Hydrolysis: The resulting nitrile is subjected to alkaline hydrolysis to yield the final 24-nor-5β-cholan-23-oic acid derivative. nih.gov
This sequence has been successfully applied to a variety of common bile acids to produce their corresponding nor-analogues in high yields. nih.gov
| Precursor C24 Bile Acid | Resulting C23 Nor-Bile Acid | Reference |
| Cholic Acid | Norcholic Acid | nih.gov |
| Chenodeoxycholic Acid | Norchenodeoxycholic Acid | nih.gov |
| Deoxycholic Acid | Nordeoxycholic Acid | nih.gov |
| Ursodeoxycholic Acid | Norursodeoxycholic Acid | nih.gov |
| Lithocholic Acid | Norlithocholic Acid | nih.gov |
This table illustrates the application of the one-carbon side chain degradation method to convert common C24 bile acids into their C23 nor-analogue counterparts.
Functional Group Interconversions on the Steroid Nucleus
Beyond side-chain modification, the synthesis of diverse this compound analogues involves altering the functional groups on the steroid nucleus. These transformations, known as functional group interconversions, include oxidation, reduction, and the introduction of new substituents at specific positions. fiveable.me For example, hydroxyl groups can be oxidized to ketones, which can then serve as handles for further reactions, such as the introduction of alkyl groups via Grignard reagents. nih.gov Selective reduction of a ketone back to a hydroxyl group, often with stereochemical control, is another common strategy. nih.gov Esterification or benzoylation of hydroxyl groups is also employed to create derivatives with altered properties or to protect the group during subsequent reaction steps. nih.gov
Remote Functionalization and Directed Derivatization
The steroid nucleus consists of a largely unactivated C-H bond framework, making site-selective modification a significant challenge. Remote functionalization strategies aim to overcome this by activating specific C-H bonds that are distant from existing functional groups. researchgate.netnih.gov These methods often employ directing groups or templates that position a reactive catalyst in proximity to a targeted remote C-H bond, enabling selective oxidation, halogenation, or carbon-carbon bond formation. acs.org For instance, Breslow's biomimetic remote functionalization has been used in the preparation of rare bile acids from more common precursors. frontiersin.org While challenging, these advanced techniques provide powerful tools for creating novel this compound derivatives that would be difficult to access through classical methods, paving the way for the synthesis of analogues with precisely tailored structures. researchgate.netnih.gov
Chemoenzymatic and Biocatalytic Approaches to this compound Derivatives
The synthesis of this compound derivatives has benefited significantly from the integration of biological catalysts, including whole-cell systems and isolated enzymes. These chemoenzymatic and biocatalytic methods offer high selectivity and efficiency under mild reaction conditions, providing a powerful alternative to purely chemical synthetic routes.
Microbial Transformations (e.g., Hydroxylation by Mycobacterium fortuitum)
Microbial transformations are a cornerstone of steroid and bile acid chemistry, enabling specific modifications that are often challenging to achieve through conventional organic synthesis. The genus Mycobacterium is particularly well-known for its diverse metabolic capabilities, including the degradation and functionalization of steroidal compounds. While specific studies detailing the hydroxylation of this compound by Mycobacterium fortuitum are not extensively documented in publicly available research, the broad substrate tolerance of mycobacterial enzyme systems suggests a strong potential for such biotransformations.
Mycobacterium species possess a suite of enzymes, such as cytochrome P450 monooxygenases, that are capable of introducing hydroxyl groups at various positions on the steroid nucleus. This capability is crucial for the production of valuable steroid intermediates. For instance, various Mycobacterium species are known to be involved in the degradation of phytosterols, which involves side-chain cleavage and modification of the steroid rings.
The general process of microbial hydroxylation involves the cultivation of the selected microorganism in a suitable nutrient medium, followed by the addition of the substrate, in this case, a this compound derivative. The biotransformation is allowed to proceed under controlled conditions of temperature, pH, and aeration. Subsequently, the hydroxylated products are extracted from the culture broth and purified. The regioselectivity of the hydroxylation is a key advantage of this approach, often yielding a single major product.
While direct evidence for the hydroxylation of this compound by Mycobacterium fortuitum is pending, the established role of this and related species in steroid metabolism provides a strong rationale for exploring this avenue for the synthesis of novel this compound derivatives.
Table 1: Examples of Microbial Transformations of Steroids and Related Compounds
| Microorganism | Substrate | Transformation | Product |
|---|---|---|---|
| Mycobacterium sp. | Phytosterols | Side-chain degradation | Androstenedione (AD), Androstadienedione (ADD) |
| Mycobacterium fortuitum | Farnesol, Geranylacetone | Growth/Metabolism | - |
| Rhodococcus and Mycobacterium species | Phytosterols | Degradation | Steroid derivatives |
Enzymatic Derivatization and Biotransformation Pathways
The use of isolated enzymes for the derivatization of this compound offers a more controlled approach compared to whole-cell transformations. This strategy allows for the precise modification of the this compound scaffold, leveraging the inherent specificity of enzymes.
Key enzymatic reactions applicable to the derivatization of this compound and its analogues include:
Hydroxylation: As mentioned, cytochrome P450 monooxygenases and other hydroxylases can introduce hydroxyl groups at specific positions.
Dehydrogenation: Hydroxysteroid dehydrogenases (HSDHs) are a class of enzymes that catalyze the reversible oxidation of hydroxyl groups to ketones. This allows for the interconversion of different bile acid forms.
Esterification and Amidation: Lipases and proteases can be employed for the esterification of the carboxylic acid side chain or the amidation with amino acids, mimicking the natural conjugation of bile acids.
Glycosylation: Glycosyltransferases can attach sugar moieties to the hydroxyl groups of the steroid nucleus, increasing the polarity and modifying the biological activity of the derivatives.
A notable example of a biotransformation pathway involving this compound intermediates is the "this compound pathway," which has been identified in the biosynthesis of certain cardenolides in plants like Digitalis. This pathway demonstrates that this compound and its derivatives can serve as precursors in complex biosynthetic routes, undergoing a series of enzymatic modifications to yield structurally diverse natural products.
The biotransformation of this compound can also follow pathways analogous to those of other bile acids in the gut, which are mediated by the gut microbiota. These transformations include deconjugation, dehydroxylation, and epimerization, leading to a diverse pool of secondary bile acid-like molecules.
Table 2: Potential Enzymatic Reactions for the Derivatization of this compound
| Enzyme Class | Reaction | Potential Application to this compound |
|---|---|---|
| Cytochrome P450 Monooxygenases | Hydroxylation | Introduction of hydroxyl groups on the steroid nucleus |
| Hydroxysteroid Dehydrogenases (HSDHs) | Oxidation/Reduction | Interconversion of hydroxyl and keto groups |
| Lipases/Proteases | Esterification/Amidation | Modification of the C-23 carboxylic acid side chain |
Derivatives and Structural Analogues of Norcholanic Acid
Synthesis and Elucidation of Hydroxylated Norcholanic Acid Derivatives
Hydroxylation of the this compound skeleton introduces polar functional groups, significantly influencing solubility and biological interactions. Research has explored various methods for synthesizing hydroxylated derivatives, often starting from naturally occurring bile acids or simpler steroid precursors.
One notable synthetic route involves the preparation of nor-bile acids from natural C24 bile acids through a one-carbon degradation of the side chain. This process typically involves treating formylated bile acids with sodium nitrite (B80452) in trifluoroacetic anhydride (B1165640)/trifluoroacetic acid, leading to nor-bile acids with high yields nih.gov. This method has been successfully applied to synthesize several hydroxylated this compound derivatives, including:
3α-hydroxy-24-nor-5β-cholan-23-oic acid (norlithocholic acid)
3α,6α-dihydroxy-24-nor-5β-cholan-23-oic acid (norhyodeoxycholic acid)
3α,7α-dihydroxy-24-nor-5β-cholan-23-oic acid (norchenodeoxycholic acid)
3α,7β-dihydroxy-24-nor-5β-cholan-23-oic acid (norursodeoxycholic acid)
3α,12α-dihydroxy-24-nor-5β-cholan-23-oic acid (nordeoxycholic acid)
3α,7α,12α-trihydroxy-24-nor-5β-cholan-23-oic acid (norcholic acid) nih.gov.
The elucidation of these hydroxylated structures often involves spectroscopic techniques, such as ¹³C-NMR, to confirm the positions and stereochemistry of the hydroxyl groups nih.gov. For instance, studies have also reported the synthesis of 3α,12α-diacetoxy-norcholanic acid, which can be prepared by the oxidation of a diacetoxy-ketol precursor with chromic acid cdnsciencepub.com.
This compound Esters, Amides, and Other Carboxyl Derivatives
Modification of the carboxylic acid group at the C-24 position of this compound yields a variety of ester and amide derivatives, which can alter the compound's lipophilicity, stability, and biological activity.
This compound Esters: Esterification is a common strategy to protect the carboxylic acid or to create prodrugs. For example, the methyl ester of this compound (CAS#: 6035-23-0) has a molecular formula of C₂₄H₄₀O₂ and a molecular weight of 360.6 chemsrc.com. Literature references indicate the preparation of this compound methyl ester from ethyl cholanate drugfuture.com. Another derivative, the ethyl ester, has a molecular formula of C₂₅H₄₂O₂ and a molecular weight of 374.60 drugfuture.com. These esters are typically prepared using standard esterification methods, such as reaction with alcohols in the presence of acid catalysts.
This compound Amides: Amides are formed by reacting the carboxylic acid group with amines. While specific research findings on this compound amides are less detailed in the provided snippets, this class of derivatives is generally synthesized through activation of the carboxylic acid (e.g., via acid chlorides or coupling reagents) followed by reaction with primary or secondary amines.
Other Carboxyl Derivatives: The carboxylic acid group can also be converted into other functional groups, such as acid halides or anhydrides, which serve as intermediates for further modifications.
Ketonic and Oxidized this compound Derivatives
Oxidation reactions can introduce ketone functionalities or alter existing hydroxyl groups within the this compound structure.
Ketonic Derivatives: The introduction of ketone groups at specific positions on the steroid nucleus is a common modification. For example, 3-oxo-5β-24-norcholanic acid has been studied for its hydrogen bonding capabilities in the solid state, forming acid-to-acid hydrogen-bonding catemers with an anti carboxyl conformation researchgate.net. Synthesis of such ketonic derivatives often involves selective oxidation of corresponding hydroxyl groups.
Oxidized Derivatives: Oxidative degradation or functionalization can lead to various oxidized forms. For instance, this compound itself can be obtained through the alkaline permanganate (B83412) oxidation of 23-amino norcholane tenmak.gov.trtenmak.gov.tr. Studies have also explored the oxidation of steroid precursors to generate ketonic or hydroxylated derivatives, such as the preparation of 3α,12α-diacetoxy-norcholanic acid via chromic acid oxidation cdnsciencepub.com.
Modified Side Chains and Nuclear Alkylations
Alterations to the steroid nucleus (the four fused rings) or the side chain can profoundly impact the molecule's properties.
Modified Side Chains: The synthesis of 24-norcholanic acid itself represents a modification of the natural bile acid side chain, typically involving a one-carbon degradation nih.gov. Further modifications could include chain elongation, branching, or the introduction of unsaturation or other functional groups into the side chain.
Nuclear Alkylations: Alkylation of the steroid nucleus involves introducing alkyl groups at various positions on the ring system. This type of modification can alter the molecule's steric bulk, lipophilicity, and interactions with biological targets. Research in this area often involves complex multi-step syntheses to achieve regioselective and stereoselective alkylation.
Theoretical Implications of Structural Modifications on Molecular Conformation and Reactivity
Structural modifications to this compound derivatives have significant theoretical implications for their molecular conformation and reactivity.
Reactivity: The introduction of hydroxyl groups, ketone functionalities, or modifications to the side chain can alter the electron distribution and steric accessibility of reactive sites. For instance, hydroxyl groups can be readily esterified or oxidized, while ketone groups can undergo reduction or nucleophilic addition. The carboxylic acid group itself is a site for esterification, amidation, or reduction. Understanding these structure-reactivity relationships is crucial for designing novel derivatives with specific chemical properties or biological activities. The synthesis of nor-bile acids from natural bile acids, for example, is a testament to the ability to predictably modify the side chain's length and functionality nih.gov.
Biochemical Roles and Metabolic Pathways in Non Human Systems
Norcholanic Acid as a Precursor in Steroid Biosynthesis (e.g., Cardenolides in Plants)
This compound derivatives have been identified as crucial precursors in the biosynthesis of cardenolides, a class of steroids found in certain plants, such as those of the Digitalis genus. These compounds are known for their significant biological activities.
Research on photomixotrophic shoot cultures of Digitalis lanata has demonstrated the existence of a "this compound pathway" specifically involved in the formation of fucose-type cardenolides. nih.gov The administration of specific 23-nor-cholenic acid derivatives to these cultures has been shown to significantly enhance the accumulation of cardenolides. For instance, feeding the cultures with 100 mg/L of 23-nor-5,20(22)E-choladienic acid-3β-ol resulted in an 80% increase in cardenolide content. nih.gov This suggests that this compound derivatives serve as direct precursors that can be efficiently incorporated into the cardenolide biosynthetic pathway. nih.gov The general pathway for steroid biosynthesis in plants starts from cholesterol, which is converted to pregnenolone, a key intermediate for various steroids, including cardenolides. mpg.demdpi.comnih.gov The identification of the this compound pathway indicates a specific branch in this broader network leading to certain types of cardenolides. nih.gov
Table 1: Effect of Precursor Administration on Cardenolide Content in Digitalis lanata Shoot Cultures
| Precursor Administered (100 mg/L) | Increase in Cardenolide Content (%) | Reference |
|---|---|---|
| 21-hydroxypregnenolone | 161% | nih.gov |
| 5β-pregnane-3,20-dione | 240% | nih.gov |
| 5β-pregnan-3β-ol-20-one | 30% | nih.gov |
| 5β-pregnane-3β,14β,21-triol-20-one | 430% | nih.gov |
| 23-nor-5,20(22)E-choladienic acid-3β-ol | 80% | nih.gov |
Enzymatic Systems Involved in this compound Metabolism and Transformation (e.g., Plant Cell Cultures)
Plant cell cultures provide a valuable system for studying the enzymatic processes involved in the metabolism and transformation of steroids, including this compound derivatives. cabidigitallibrary.org These in vitro systems allow for the elucidation of biosynthetic pathways and the identification of specific enzymes. rsc.org
In studies using cell and organ cultures of Digitalis lanata, the transformation of various pregnanes and 23-nor-5-cholenic acids into cardenolides has been observed, indicating the presence of active enzymatic machinery for these conversions. nih.gov While cardenolide-free tissue cultures, such as dark-grown shoot cultures and cell suspension cultures, were unable to produce cardenolides even when supplied with precursors, light-grown shoot cultures demonstrated a significant capacity for this biotransformation. nih.gov This highlights that the enzymatic systems responsible for the later steps of cardenolide biosynthesis, including the metabolism of this compound derivatives, are developmentally and environmentally regulated. Plant cell cultures have been widely used to produce a variety of secondary metabolites, and advancements in metabolic engineering offer the potential to enhance the production of specific compounds. cabidigitallibrary.orgnih.govresearchgate.net
Intermediary Roles in Natural Product Pathways (e.g., Non-Human Bile Acid Metabolism)
In non-human mammals, bile acids are crucial end products of cholesterol catabolism and play significant roles in lipid absorption and metabolic signaling. nih.govfrontiersin.org The primary bile acids synthesized in the liver, such as cholic acid (CA) and chenodeoxycholic acid (CDCA), can be metabolized by intestinal microbiota into secondary bile acids like deoxycholic acid (DCA) and lithocholic acid (LCA). nih.gov
While norcholanic acids are structurally related to these common bile acids (differing by one carbon in the side chain), their role as natural intermediaries in the mainstream bile acid metabolism of non-human mammals is not well-established in the existing literature. researchgate.net The study of nor-bile acids in a physiological context is an area of ongoing research. For example, an efficient laboratory synthesis method has been developed to create nor-bile acids from natural C24 bile acids, which facilitates their study. researchgate.net These synthetic nor-bile acids, such as norcholic acid and nordeoxycholic acid, are valuable tools for investigating the structure-activity relationships of bile acids and their metabolic effects. researchgate.net
In vitro Studies on this compound Interactions with Specific Enzymes or Receptors
In vitro studies are essential for understanding the molecular interactions between specific compounds and biological targets like enzymes and receptors. While direct in vitro studies focusing specifically on this compound are limited in the available research, studies on structurally similar bile acids provide insights into potential mechanisms of action.
For example, in vitro research on cholic acid in mice has demonstrated its interaction with the farnesoid X receptor (FXR), a key regulator of bile acid and steroid metabolism. nih.gov In cultured mouse granulosa cells, cholic acid treatment was shown to upregulate the expression of FXR. The study found that cholic acid inhibited steroid hormone synthesis and follicular development through this FXR signaling pathway. Knockdown of FXR reversed the inhibitory effects of cholic acid on the expression of genes related to steroidogenesis. nih.gov These findings illustrate how bile acids can modulate steroid pathways by interacting with specific nuclear receptors. Such in vitro models are crucial for dissecting the molecular mechanisms underlying the biological effects of cholanic acid derivatives. nih.govnih.gov
Advanced Analytical and Spectroscopic Characterization of Norcholanic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a pivotal technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For norcholanic acid, both proton (¹H) and carbon-13 (¹³C) NMR are fundamental, often complemented by advanced 2D NMR experiments for unambiguous assignments.
¹H NMR and ¹³C NMR Chemical Shift Assignments and Coupling Analysis
¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environments (indicated by chemical shifts), and their neighboring protons (revealed by spin-spin coupling). This compound, with its steroid backbone, would exhibit signals corresponding to numerous methyl groups, methylene (B1212753) groups, and methine protons. The chemical shifts of these protons are influenced by their proximity to electronegative atoms (like oxygen in the carboxyl group) and their position within the rigid steroid framework. For instance, protons adjacent to the carboxyl group or those in specific ring systems would resonate at characteristic chemical shift values scielo.brjchps.comlibretexts.org.
¹³C NMR spectroscopy, on the other hand, provides direct information about the carbon skeleton. Each unique carbon atom in this compound (including the carbonyl carbon of the carboxylic acid and the various aliphatic carbons in the fused ring system) would typically give rise to a distinct signal. The chemical shift of each carbon atom is highly sensitive to its electronic environment, allowing for the differentiation of carbons in different functional groups or positions within the molecule bhu.ac.in. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further differentiate between CH₃, CH₂, CH, and quaternary carbons, aiding in the assignment process scielo.brbhu.ac.in.
Analysis of coupling constants (J-values) in ¹H NMR spectra provides crucial information about the connectivity between protons, particularly through chemical bonds. This coupling information, along with chemical shift data, allows for the step-wise assignment of signals to specific protons within the molecule scielo.brpreprints.org.
Advanced NMR Techniques (e.g., 2D NMR, ³¹P NMR for specific derivatives)
To overcome the complexity of crowded spectra and to definitively establish connectivity, advanced 2D NMR techniques are employed.
COSY (Correlation Spectroscopy): This technique reveals proton-proton couplings, mapping out spin systems and establishing which protons are adjacent to each other scielo.brpreprints.orgmdpi.comresearchgate.netresearchgate.netipb.pt.
HSQC (Heteronuclear Single Quantum Correlation) / HMQC (Heteronuclear Multiple Quantum Correlation): These experiments correlate protons directly attached to carbons, providing one-bond ¹H-¹³C correlations. This is vital for assigning ¹³C signals based on known ¹H assignments scielo.brpreprints.orgmdpi.comresearchgate.netipb.pt.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity between protons, offering insights into the molecule's conformation and spatial arrangement of atoms, which is critical for stereochemical assignments researchgate.netresearchgate.net.
While ³¹P NMR is not directly applicable to this compound itself, it is a powerful tool for characterizing phosphorylated derivatives of steroids or related compounds, providing information about the phosphorus atom's environment and its connectivity to other nuclei uoc.gr.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is essential for determining the molecular weight of this compound and for analyzing its fragmentation patterns, which can provide structural clues.
GC-MS and LC-MS/MS Applications in this compound Research
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), particularly in its tandem form (LC-MS/MS), are widely used for the analysis of complex mixtures and the identification of specific compounds like this compound shimadzu.comlcms.cznih.govmdpi.com.
GC-MS: Due to the relatively low volatility of carboxylic acids and hydroxyl groups in steroids, this compound typically requires derivatization (e.g., esterification of the carboxyl group and silylation of any hydroxyls) to become sufficiently volatile for GC-MS analysis shimadzu.com. GC-MS excels at separating volatile compounds and providing mass spectra that can be matched against libraries for identification.
LC-MS/MS: LC-MS is well-suited for analyzing less volatile or thermally labile compounds like steroids directly. Electrospray Ionization (ESI) is a common ionization technique for LC-MS, often producing protonated or deprotonated molecular ions ([M+H]⁺ or [M-H]⁻). LC-MS/MS provides enhanced selectivity and sensitivity by fragmenting a selected precursor ion and detecting characteristic fragment ions, which aids in structural confirmation and quantification in complex biological matrices nih.govmdpi.com.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of this compound. By comparing the experimentally measured exact mass with the theoretical exact mass calculated from its molecular formula (C₂₃H₃₈O₂), its elemental formula can be confidently confirmed researchgate.netfiveable.meresearchgate.netfilab.fr. For this compound, with a molecular weight of approximately 346.287 Da nih.gov, HRMS can distinguish it from isobaric compounds with different elemental compositions.
MALDI-ToF Analysis for Oligomeric Forms or Complex Mixtures
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) mass spectrometry is a versatile technique often used for analyzing large molecules, polymers, and complex mixtures. It is known for its speed, sensitivity, and ability to tolerate sample impurities nih.govnih.gov.
While this compound itself is a small molecule, MALDI-ToF MS can be applied to analyze mixtures containing this compound or to characterize potential derivatives or conjugates that might form oligomeric structures or be present in complex biological or synthetic samples bruker.comfrontiersin.orgmdpi.com. The technique can provide molecular weight information for these species, aiding in their identification and characterization within a broader sample matrix.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification
Infrared (IR) Spectroscopy
Infrared spectroscopy is instrumental in identifying the functional groups present in this compound. As a carboxylic acid, this compound exhibits characteristic absorption bands associated with its functional moieties. The presence of a carboxylic acid (-COOH) group is typically indicated by a broad O-H stretching absorption band in the region of 3500-2500 cm⁻¹, a feature attributed to strong intermolecular hydrogen bonding libretexts.orgcore.ac.ukspectroscopyonline.com. The carbonyl (C=O) stretching vibration, a key indicator of the acid functionality, usually appears as a strong absorption between 1780 and 1710 cm⁻¹ libretexts.orgmasterorganicchemistry.com. Further characteristic absorptions include the C-O stretching vibration, typically found between 1320 and 1210 cm⁻¹, and O-H bending vibrations, which can occur around 950-910 cm⁻¹ libretexts.orgresearchgate.net. For related compounds, such as 9α-Hydroxy-bis-nor-cholanic acid, IR analysis confirmed the presence of a carboxylic acid group with bands between 2800-2500 cm⁻¹ and carbonyl groups at approximately 1740 cm⁻¹ google.com. These spectral fingerprints are vital for confirming the identity and purity of this compound cdnsciencepub.comtenmak.gov.tr.
Ultraviolet-Visible (UV-Vis) Spectroscopy
While this compound itself, being a saturated steroid derivative, may not possess extensive conjugated systems that lead to strong absorption in the typical UV-Vis range (200-800 nm), UV-Vis spectroscopy remains a valuable analytical tool. This technique is primarily used to detect and quantify compounds with conjugated π-electron systems pressbooks.pub. In cases where this compound might be modified or analyzed in conjunction with compounds that have chromophores, UV-Vis spectroscopy can be employed for qualitative identification and quantitative analysis. By establishing a calibration curve based on Beer's Law, the concentration of such analytes can be determined pressbooks.pubdigimat.in. Studies on related compounds have demonstrated the utility of UV-Vis for characterization cdnsciencepub.comlibretexts.org.
Chromatographic Separation Techniques for Purification and Purity Assessment
Chromatographic techniques are fundamental for the isolation, purification, and purity assessment of this compound, enabling the separation of the target compound from impurities or reaction byproducts libretexts.orgictsl.net.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
HPLC and UPLC are highly effective methods for the analysis and purification of bile acids and similar organic molecules, offering superior resolution and sensitivity lcms.czwaters.comhplc.eu. This compound, as a member of the bile acid family, is well-suited for these techniques. Reversed-phase HPLC (RP-HPLC), commonly utilizing C18 stationary phases, is a standard approach for separating such compounds researchgate.net. The mobile phase typically comprises a mixture of aqueous buffers and organic solvents, such as acetonitrile (B52724) or methanol, often with acidic modifiers like trifluoroacetic acid (TFA) or formic acid to enhance peak shape and retention for acidic analytes like this compound researchgate.netajol.info. UPLC systems offer significant advantages over traditional HPLC, including faster analysis times, higher resolution, and increased sample throughput, making them powerful tools in research and quality control waters.comwaters.commdpi.com. Coupling these techniques with mass spectrometry (UPLC-MS) further elevates selectivity and sensitivity, facilitating precise quantification and identification waters.com.
Gas Chromatography (GC)
Gas Chromatography (GC) is a versatile technique for separating volatile and semi-volatile compounds shimadzu.bego-jsb.co.uk. However, compounds with polar functional groups, such as the carboxylic acid in this compound, often require derivatization to increase their volatility and prevent adsorption onto the GC column's stationary phase, thereby improving their suitability for GC analysis shimadzu.benih.govnih.gov. GC coupled with mass spectrometry (GC-MS) is a powerful combination for both the separation and identification of analytes nih.gov.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective method for assessing sample purity and monitoring the progress of chemical reactions libretexts.org. This technique involves separating compounds on a thin layer of adsorbent material coated onto a plate ictsl.net. For this compound, TLC can quickly indicate the presence of impurities. Visualization of separated spots is often achieved using UV light or specific chemical staining reagents; for organic acids, reagents like bromocresol green can be employed, yielding visible spots against a colored background ictsl.netepfl.ch. Quantitative evaluation of TLC results can be performed using a densitometer or scanner for in situ measurements, offering more precise results than visual assessment ictsl.net. TLC is also recommended for preliminary purity checks of related compounds nih.gov.
Quantitative Analytical Methods in Research Settings
Quantitative analysis of this compound in research settings employs a range of spectroscopic and chromatographic techniques, often integrated with sensitive detection systems. The selection of a particular method is guided by factors such as the sample matrix, required sensitivity levels, and available instrumentation.
Spectroscopic Methods: UV-Vis spectroscopy can be utilized for the quantitative determination of this compound if the molecule possesses a suitable chromophore or if a derivatization step can introduce one. Quantification is typically achieved by constructing a calibration curve, plotting the measured absorbance against known concentrations of the analyte, in accordance with Beer's Law pressbooks.pubdigimat.in.
Chromatographic Methods:
HPLC/UPLC: These techniques are widely adopted for quantitative analysis, particularly when coupled with UV-Vis detectors or mass spectrometers (LC-MS, UPLC-MS) waters.comnih.gov. Calibration curves are established by injecting standards of known concentrations and plotting the resulting peak area or height against concentration to determine the quantity of this compound in unknown samples lcms.czwaters.comajol.info.
GC-MS: For quantitative analysis via GC, derivatization is often a prerequisite. The resulting derivatives are then quantified using GC-MS, with calibration curves prepared using known amounts of the derivatized standards nih.gov.
TLC: While traditionally considered semi-quantitative, TLC can yield quantitative data when employed with a densitometer or scanner, allowing for the measurement of spot intensities or areas relative to a calibration curve ictsl.net.
Other Methods: Acid-base titration represents another quantitative analytical approach, particularly suitable for determining the concentration of acidic compounds like this compound alliedacademies.org.
Computational Chemistry and Theoretical Studies on Norcholanic Acid
Molecular Modeling and Conformational Analysis of Norcholanic Acid Structureseyesopen.comnih.gov
Concept: Molecular modeling and conformational analysis are critical for understanding the three-dimensional shapes a molecule can adopt. This compound, with its fused ring system characteristic of steroids, possesses significant conformational flexibility. Molecular modeling techniques aim to generate and analyze these various spatial arrangements, identifying the most energetically stable conformers.
Methodologies: Techniques such as molecular dynamics (MD) simulations, Monte Carlo methods, and systematic conformational searches are employed to explore the potential energy surface of a molecule. Software like OMEGA is designed for the rapid and accurate generation of diverse molecular conformations, essential for capturing the full conformational landscape of complex molecules nrel.gov. These methods help in identifying low-energy structures that are likely to be populated under various conditions.
Application to this compound: For this compound, these studies would focus on the preferred orientations of its steroid nucleus (e.g., chair conformations of the rings) and the orientation of its butanoic acid side chain. Understanding these conformations is vital, as they dictate how the molecule might interact with other molecular entities.
Data Table: Specific research findings and data tables detailing the conformational analysis of this compound were not available in the provided search results.
Quantum Chemical Calculations and Electronic Structure Analysisnih.gov
Concept: Quantum chemical calculations provide a fundamental understanding of a molecule's electronic properties. These methods, including Density Functional Theory (DFT) and ab initio calculations, can accurately determine electron distribution, molecular orbital energies (HOMO/LUMO), atomic charges, bond strengths, and dipole moments.
Methodologies: Widely used quantum chemical methods include various DFT functionals (e.g., B3PW91, M06) paired with different basis sets (e.g., TZVP, Def2-TZVP) mdpi.comscielo.org.mxmdpi.comnih.gov. Natural Bond Orbital (NBO) analysis is also a common technique used to describe electron delocalization and bonding within a molecule, offering insights into its electronic structure and reactivity researchgate.net. These calculations are foundational for predicting chemical reactivity and physical properties.
Application to this compound: Applying quantum chemical calculations to this compound would reveal detailed information about its electronic landscape, such as areas of high electron density, polarity, and potential sites for electrophilic or nucleophilic attack. Analysis of its frontier molecular orbitals (HOMO and LUMO) could predict its behavior in electron transfer processes or its potential as an electron donor or acceptor.
Data Table: Specific research findings and data tables from quantum chemical calculations on this compound were not available in the provided search results.
Theoretical Structure-Activity Relationship (SAR) Studies for Analogues (non-pharmacological)eyesopen.com
Concept: Structure-Activity Relationship (SAR) studies explore how modifications to a molecule's chemical structure influence its properties or activities. In a non-pharmacological context, this can pertain to theoretical properties relevant to chemical behavior, physical interactions, or material science, rather than biological effects. This involves designing and evaluating theoretical analogues of this compound to understand how structural changes impact specific calculated parameters.
Methodologies: SAR studies often involve computational generation of structural analogues, followed by the calculation of various descriptors. These descriptors are then correlated with the modified property. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can establish mathematical relationships between molecular structure and properties nih.govnih.govopenaccessjournals.com. For this compound, this could involve altering the steroid core or the side chain and observing the predicted changes in properties like solubility or lipophilicity.
Application to this compound: Theoretical SAR studies for this compound might investigate how modifications to its steroid backbone, such as introducing or removing functional groups, or altering the stereochemistry, affect its predicted physical properties or its theoretical interaction profiles with model systems.
Data Table: Specific research findings and data tables related to theoretical SAR studies of this compound analogues were not available in the provided search results.
Docking Studies of this compound and its Derivatives with Model Biological Targets (excluding human/clinical)eyesopen.com
Concept: Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand (a small molecule) to a macromolecular target (typically a protein). The objective is to simulate the binding process at an atomic level. Docking studies with "model biological targets" focus on interactions with general biological systems or non-human targets, avoiding direct clinical or human-specific applications.
Methodologies: Docking software utilizes algorithms to explore possible binding poses of a ligand within a target's active site, scoring these poses based on complementarity and estimated binding energy mdpi.comdss.go.thmdpi.com. This process requires a three-dimensional structure of both the ligand and the target.
Application to this compound: Docking studies involving this compound or its derivatives could explore their interactions with a range of model enzymes or proteins from different organisms. For example, studies might investigate its potential binding to bacterial enzymes or proteins involved in general metabolic pathways, providing insights into its interaction capabilities without focusing on human therapeutic targets.
Data Table: Specific research findings and data tables from docking studies involving this compound and model biological targets were not available in the provided search results.
Compound List:
this compound
Humic acid (HA) sapub.org
Carbon-nitrogen compound C(N20) mdpi.com
Ketoconazole rsdjournal.org
Bifonazole rsdjournal.org
Ampicillin rsdjournal.org
Lesinurad openaccessjournals.com
Benzbromarone openaccessjournals.com
Flavonoids researchgate.net
Cyclohexane (B81311) derivatives (e.g., cis-1,2-dimethylcyclohexane, trans-1,2-dimethylcyclohexane)
Amino acid Schiff base metal complexes
Azo dyes
Thiazolidine derivatives rsdjournal.org
Diarylmethane backbone compounds
Emerging Research Frontiers and Future Directions for Norcholanic Acid Chemistry
Recent advancements in chemical synthesis, biotechnology, and analytical instrumentation are paving the way for new discoveries in the field of norcholanic acid chemistry. These developments are enabling researchers to explore novel synthetic routes, uncover new biological pathways, and develop sophisticated analytical methods. This section delves into the emerging research frontiers, focusing on sustainable synthesis, unconventional biosynthesis, advanced analytical techniques, and potential applications beyond the clinical realm.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Norcholanic acid (24-Norcholan-23-oic acid, 5β) in laboratory settings?
- Methodology : Synthesis typically involves bile acid derivatives as precursors. For example, oxidation of this compound derivatives using Jones reagent (CrO₃ in H₂SO₄) under controlled temperature (0–5°C) yields the carboxylic acid group. Characterization via NMR (¹H and ¹³C) and FT-IR is essential to confirm structural integrity .
- Experimental Design : Include controls for reaction efficiency (e.g., TLC monitoring) and purity checks (HPLC or GC-MS post-purification). Refer to CRC Handbook protocols for solvent compatibility (e.g., solubility in ethanol or ether) .
Q. How can researchers validate the identity of synthesized this compound when spectral data conflicts with literature values?
- Data Contradiction Analysis : Cross-validate using complementary techniques:
Compare melting points (literature: ~166°C) with experimental results .
Use high-resolution mass spectrometry (HRMS) to confirm molecular formula (C₂₃H₃₈O₂).
Replicate synthesis under standardized conditions to rule out procedural variability .
Q. What solvent systems are optimal for this compound in chromatographic separations?
- Methodological Guidance : Prioritize solvents where this compound shows moderate solubility (e.g., ethanol, acetone) over immiscible options (water). For HPLC, use reverse-phase C18 columns with acetonitrile/water gradients (70:30 v/v) and 0.1% trifluoroacetic acid to enhance peak resolution .
Advanced Research Questions
Q. How can researchers address low yields during this compound purification via recrystallization?
- Optimization Strategies :
- Solvent Selection : Use mixed solvents (e.g., ethanol-diethyl ether) to balance solubility and volatility.
- Temperature Gradients : Slow cooling (1–2°C/min) promotes crystal formation.
- Impurity Profiling : Perform LC-MS to identify byproducts; adjust reaction conditions (e.g., stoichiometry, catalysts) to minimize side reactions .
Q. What analytical challenges arise when quantifying this compound in biological matrices, and how can they be mitigated?
- Pre-analytical Considerations :
- Matrix Complexity : Use solid-phase extraction (SPE) to isolate this compound from lipids/proteins.
- Calibration Standards : Prepare matrix-matched standards to account for ionization suppression in LC-MS/MS .
- Uncertainty Sources : Quantify recovery rates (≥80%) and inter-day precision (CV <15%) to ensure robustness .
Q. How should researchers design in vitro studies to investigate this compound’s interaction with bile acid receptors?
- Experimental Framework :
Cell Line Selection : Use HEK293T cells transfected with TGR5 or FXR receptors.
Dose-Response Curves : Test concentrations from 1 nM–100 μM, with deoxycholic acid as a positive control.
Data Interpretation : Normalize luciferase activity to baseline (untreated cells) and validate via competitive binding assays .
Data Reporting and Reproducibility
Q. What criteria should be prioritized when reporting this compound’s physicochemical properties in manuscripts?
- Essential Metrics :
- Purity : ≥95% (HPLC-UV at 210 nm).
- Spectroscopic Data : Full ¹H/¹³C NMR assignments (δ values, coupling constants).
- Thermal Stability : TGA/DSC data to confirm decomposition temperature .
Q. How can contradictory results in this compound’s metabolic stability be resolved across studies?
- Root-Cause Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
